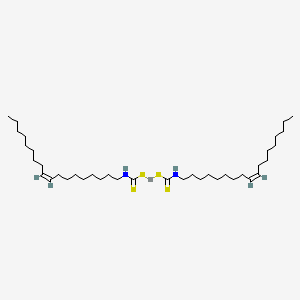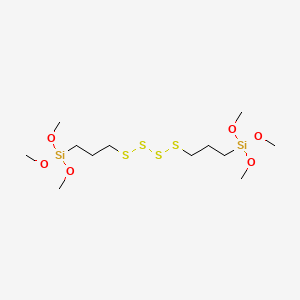
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane is a complex organosilicon compound characterized by its unique structure, which includes methoxy groups, oxygen, sulfur, and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,14,14-tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions, such as controlled temperature and pressure, to facilitate the formation of the final compound. Common reagents used in the synthesis include methoxy silanes, sulfur-containing compounds, and oxygen donors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3,3,14,14-tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane involves interactions with specific molecular targets. The compound’s methoxy groups and sulfur atoms can form bonds with various biomolecules, influencing their activity. Pathways involved may include inhibition of microbial enzymes or modulation of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
6,6,7,7,8,8,9,9,10,10,11,11-Dodecafluoro-3,3,14,14-tetramethoxy-2,15-dioxa-3,14-disilahexadecane: Similar in structure but contains fluorine atoms, which may alter its chemical properties.
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: Shares the methoxy and silane groups but differs in the number of sulfur atoms and overall chain length.
Uniqueness
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane is unique due to its specific combination of methoxy, oxygen, sulfur, and silicon atoms.
Propiedades
Número CAS |
41453-78-5 |
|---|---|
Fórmula molecular |
C12H30O6S4Si2 |
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
trimethoxy-[3-(3-trimethoxysilylpropyltetrasulfanyl)propyl]silane |
InChI |
InChI=1S/C12H30O6S4Si2/c1-13-23(14-2,15-3)11-7-9-19-21-22-20-10-8-12-24(16-4,17-5)18-6/h7-12H2,1-6H3 |
Clave InChI |
JTTSZDBCLAKKAY-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCSSSSCCC[Si](OC)(OC)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


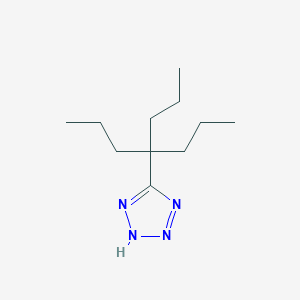
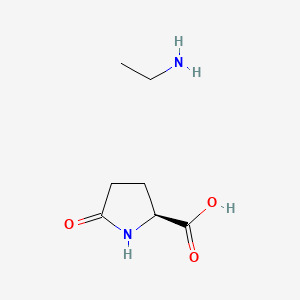
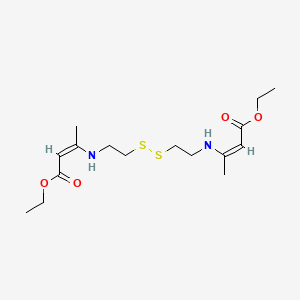
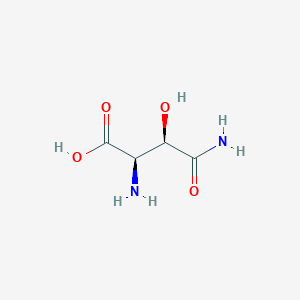
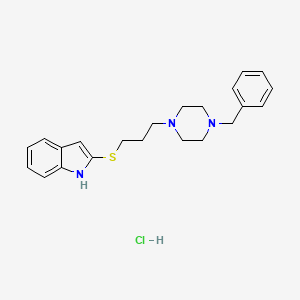
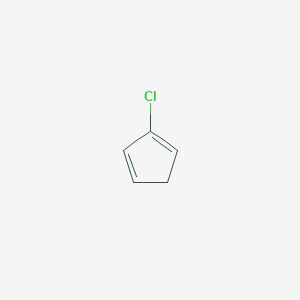
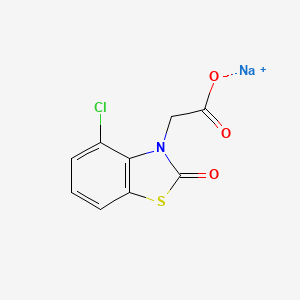
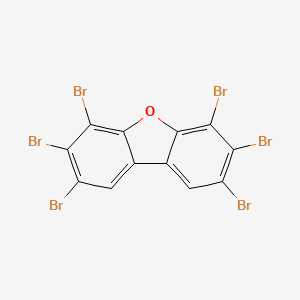


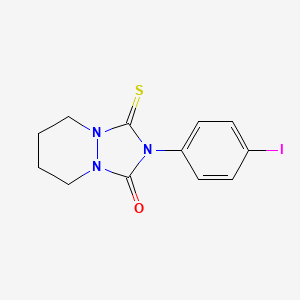
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

